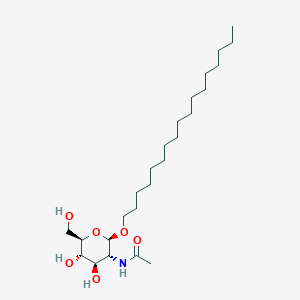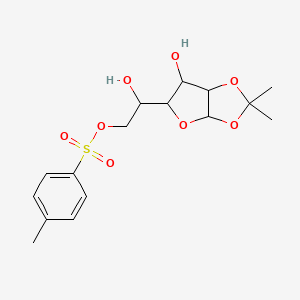
1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose
Descripción general
Descripción
1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose is a chemical compound widely used in research, particularly in the field of carbohydrate chemistry. It serves as a fundamental precursor in the synthesis of glycosides and glycoconjugates, which are essential for creating intricate oligosaccharides. This compound is significant due to its role in the protection and functionalization of sugar molecules, making it indispensable in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose can be synthesized through the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of a-D-glucofuranose are protected by reacting with acetone in the presence of an acid catalyst to form 1,2-O-isopropylidene-a-D-glucofuranose.
Tosylation: The protected glucofuranose is then treated with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as azides or halides, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups, to form different functionalized products.
Common Reagents and Conditions
Tosylation: Tosyl chloride and pyridine are commonly used for introducing the tosyl group.
Substitution: Nucleophiles such as sodium azide or halides are used for substitution reactions.
Major Products Formed
Azido Derivatives: Substitution of the tosyl group with azide forms azido derivatives, which are useful intermediates in further synthetic transformations.
Halide Derivatives: Substitution with halides forms halogenated derivatives, which can be further functionalized.
Aplicaciones Científicas De Investigación
1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose has several scientific research applications:
Carbohydrate Chemistry: It is used as a precursor in the synthesis of glycosides and glycoconjugates, which are important for studying carbohydrate-protein interactions and developing carbohydrate-based drugs.
Biological Studies: The compound is used in the synthesis of oligosaccharides, which are essential for studying biological processes such as cell signaling and immune responses.
Medicinal Chemistry: It serves as an intermediate in the synthesis of complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the production of various carbohydrate-based materials and chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose involves its role as a protecting group and a functionalization agent in synthetic chemistry. The isopropylidene group protects the hydroxyl groups of the glucofuranose, preventing unwanted reactions during synthetic transformations. The tosyl group serves as a leaving group, facilitating substitution reactions with various nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
1,25,6-Di-O-isopropylidene-a-D-glucofuranose: This compound has two isopropylidene groups protecting the hydroxyl groups, making it more stable but less reactive compared to 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose.
1,2-O-Isopropylidene-a-D-xylofuranose: This compound has a similar isopropylidene protecting group but differs in the sugar moiety, being derived from xylose instead of glucose.
Uniqueness
This compound is unique due to its combination of an isopropylidene protecting group and a tosyl functional group. This dual functionality allows for selective protection and activation of specific hydroxyl groups, making it a versatile intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O8S/c1-9-4-6-10(7-5-9)25(19,20)21-8-11(17)13-12(18)14-15(22-13)24-16(2,3)23-14/h4-7,11-15,17-18H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQAMHMOGSSLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(C3C(O2)OC(O3)(C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


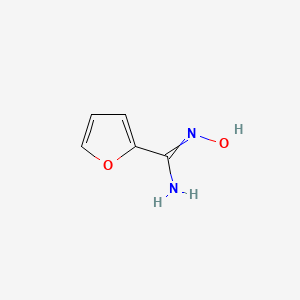
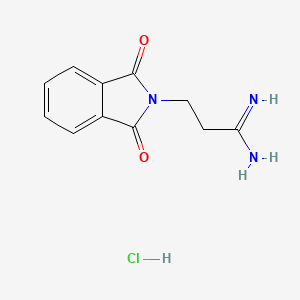
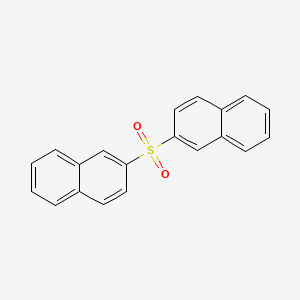
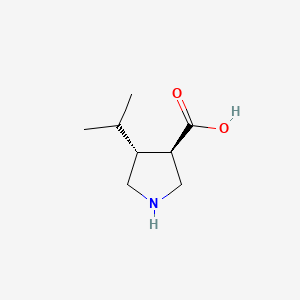
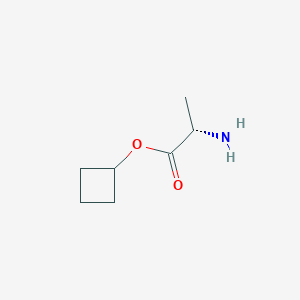
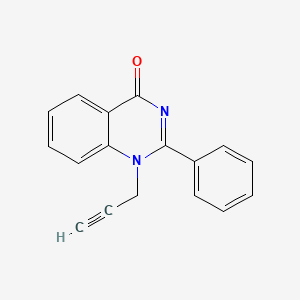
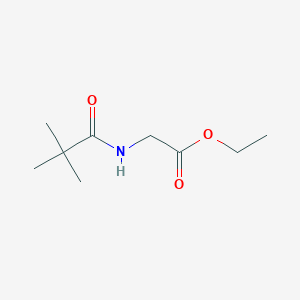
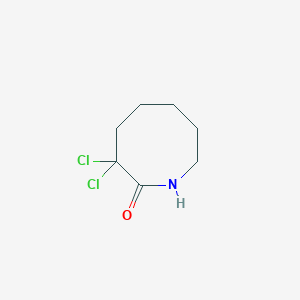
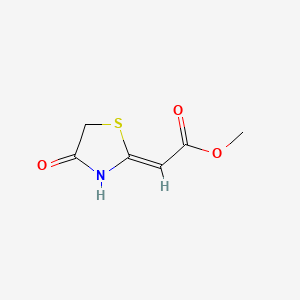
![N-(4-(4-AMINO-7-((1R,4R)-4-(4-METHYLPIPERAZIN-1-YL)CYCLOHEXYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)-2-FLUOROPHENYL)-2,3-DICHLOROBENZENESULFONAMIDE](/img/structure/B3256006.png)
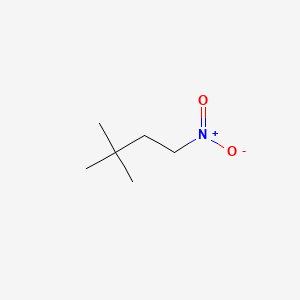
![Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3256020.png)
